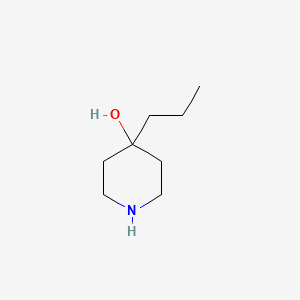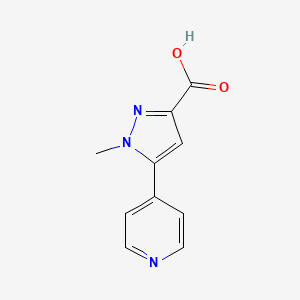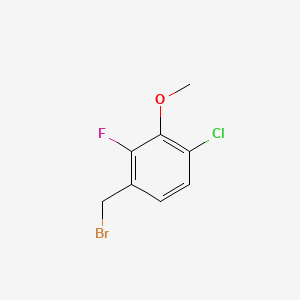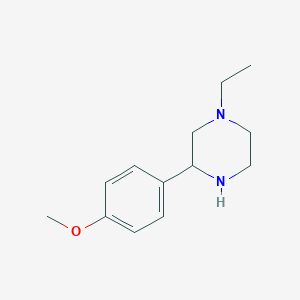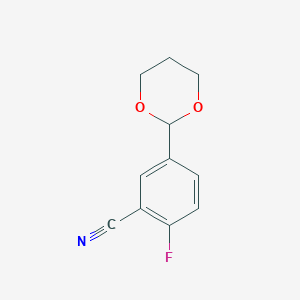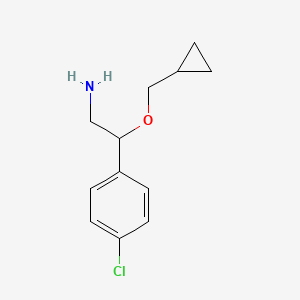![molecular formula C16H15N3O2 B1453845 methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate CAS No. 864414-59-5](/img/structure/B1453845.png)
methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate
Descripción general
Descripción
“Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 864414-59-5 . It has a molecular weight of 281.31 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of indazole-containing compounds like “methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” has been a topic of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole-containing compounds have been explored in various studies . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” is a powder that is stored at room temperature . It has a molecular weight of 281.31 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
2H-Indazole derivatives, including “methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate”, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various pathogens, including bacteria like Escherichia coli and Salmonella enterica serovar Typhi, as well as yeasts like Candida albicans and Candida glabrata. Some derivatives have exhibited potency greater than traditional drugs like metronidazole, particularly against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .
Anti-Inflammatory Agents
The indazole nucleus is a common feature in anti-inflammatory drugs. Derivatives of 2H-indazole have been found to possess significant anti-inflammatory potential. They have been tested in vivo for conditions like Freund’s adjuvant-induced arthritis and carrageenan-induced edema. Certain derivatives have demonstrated high anti-inflammatory activity with minimal ulcerogenic potential, making them potential candidates for safer anti-inflammatory therapies .
Cancer Therapy
Indazole derivatives are being explored as inhibitors of the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical target in cancer therapy. By inhibiting this pathway, these compounds can potentially suppress tumor growth and angiogenesis. This application is particularly promising as it represents a novel approach to targeting cancer cells .
COX-2 Inhibition
Some indazole derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is a target for anti-inflammatory drugs. Inhibiting COX-2 can reduce the production of pro-inflammatory mediators, which is beneficial for treating conditions like osteoarthritis .
Antiprotozoal Activity
The antiprotozoal activity of indazole derivatives is another important application. These compounds have shown effectiveness against protozoan infections, which are responsible for diseases such as giardiasis, amebiasis, and trichomoniasis. Their potency often surpasses that of existing antiprotozoal drugs, indicating their potential as more effective treatments .
Cytotoxicity Evaluation
Research into indazole derivatives also includes evaluating their cytotoxic effects on human cell lines, such as HaCaT and HeLa cells. This is crucial for determining the safety profile of these compounds and their suitability for further development as therapeutic agents .
Dual Antimicrobial and Anti-Inflammatory Agents
A unique application of indazole derivatives is their dual function as both antimicrobial and anti-inflammatory agents. This dual activity is particularly beneficial in treating infectious diseases that are associated with an inflammatory response, providing a synergistic effect that can enhance the efficacy of treatment .
Synthesis of Novel Compounds
Finally, the indazole nucleus serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. By modifying the indazole structure, chemists can create new molecules with improved pharmacological profiles and targeted activities for various diseases .
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate is the vascular endothelial growth factor receptor (VEGF) signaling pathway . This pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .
Mode of Action
Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate acts by inhibiting the VEGF signaling pathway . By blocking this pathway, the compound prevents the formation of new blood vessels, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway of angiogenesis, primarily mediated by the VEGF signaling pathway . The downstream effects of this inhibition include reduced blood supply to the tumor, leading to slowed tumor growth and potentially causing tumor shrinkage .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of similar indazole-containing compounds .
Result of Action
The inhibition of the VEGF signaling pathway by Methyl 4-{[(2H-Indazol-6-yl)amino]methyl}benzoate leads to a decrease in angiogenesis . This results in a reduced blood supply to the tumor, which can slow down tumor growth and potentially lead to tumor shrinkage .
Propiedades
IUPAC Name |
methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRXMDDXUACNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
